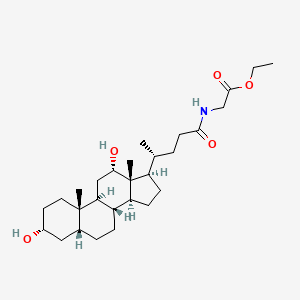
Glycodeoxycholic Acid Ethyl Ester
Übersicht
Beschreibung
Glycodeoxycholic Acid Ethyl Ester is a derivative of Glycodeoxycholic acid, which is a bile acid derived from deoxycholic acid and glycine . It has a molecular formula of C28H47NO5 .
Chemical Reactions Analysis
Esters, including Glycodeoxycholic Acid Ethyl Ester, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of the parent acid and alcohol .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Herbal Medicine
- Application Summary : Glycodeoxycholic acid is used in studies related to obesity and overweight, which are associated with metabolic disorders including hyperglycemia and hyperlipidemia . Herbal medicines are suggested as an alternative source of potentially useful antihyperglycemic, antihyperlipidemic, and antioxidant activities .
- Methods of Application : The inhibitory effects of herbal medicines on carbohydrate and lipid digestive enzymes and the key steps of lipid digestion are assessed. This includes the inhibition of micelle formation and the ability to bind bile acid .
- Results : The extracts exhibited inhibitory activity against pancreatic lipase with the IC50 values ranging from 0.015 to 4.259 mg/mL. The incorporation of cholesterol into micelles was inhibited by the extracts (6.64–33.74 %). The extracts also bound glycodeoxycholic acid (9.9–15.08 %), taurodeoxycholic acid (12.55–18.18 %), and taurocholic acid (11.91−18.4 %) .
-
Scientific Field: Nutraceutical Research
- Application Summary : β-Glucan, a dietary fibre found in many natural sources, controls chronic metabolic diseases effectively. It shares features of dietary fibres, that is, 1–3 and 1–6 (glycosidic bonds), therefore, it can be used in the management of chronic diseases .
- Methods of Application : The anti-inflammatory potential, myeloperoxidase activity, and reduction in MDA and NO; protective effect on proteins and keeping viscosity within normal range were evaluated .
- Results : The in vivo cholesterol binding and reduction in the skin thickness by β-glucan were highly encouraging .
- Scientific Field: Microbiology
- Application Summary : Glycodeoxycholic acid esters have been studied in the context of microbial formation of esters . These esters are formed during various biological processes, including the fruit ripening process or in the flower providing a distinctive scent .
- Methods of Application : The study of these esters involves understanding the enzymes and genes from various plants that form esters . This includes studying the enzyme specificity and the physiological and cellular context .
- Results : The results of these studies contribute to our understanding of the biological processes in which these esters are involved .
-
Scientific Field: Biochemistry
- Application Summary : Glycodeoxycholic acid is used in studies related to lipid digestion and absorption . It’s involved in the formation of micelles, which are essential for the absorption of dietary fats .
- Methods of Application : The study involves assessing the ability of glycodeoxycholic acid to form micelles and bind to other bile acids .
- Results : The extracts bound glycodeoxycholic acid (9.9–15.08 %), indicating its role in micelle formation and lipid digestion .
-
Scientific Field: Pharmacology
- Application Summary : Glycodeoxycholic acid is studied for its potential therapeutic applications. It’s known to have hepatoprotective effects, and research is being conducted to explore its potential in treating liver diseases .
- Methods of Application : The study involves administering glycodeoxycholic acid to disease models and observing its effects on liver function .
- Results : While specific results are not available in the source, the research is ongoing and shows promise .
Eigenschaften
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO5/c1-5-34-26(33)16-29-25(32)11-6-17(2)21-9-10-22-20-8-7-18-14-19(30)12-13-27(18,3)23(20)15-24(31)28(21,22)4/h17-24,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18-,19-,20+,21-,22+,23+,24+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVYRKNWVKNTJ-YCHOJBIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycodeoxycholic Acid Ethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
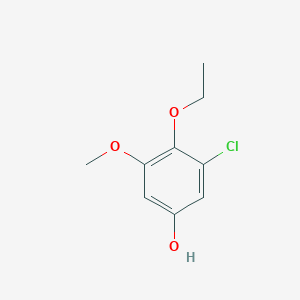

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)


![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)
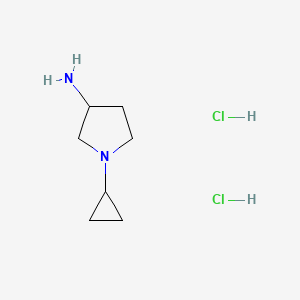
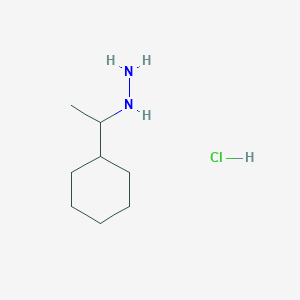
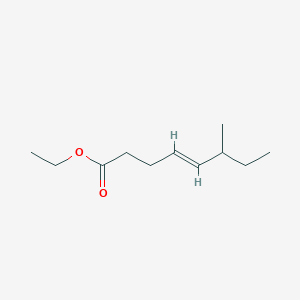
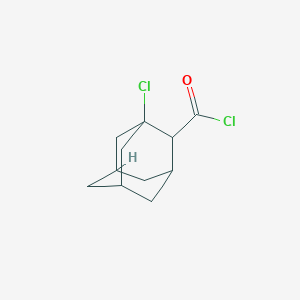
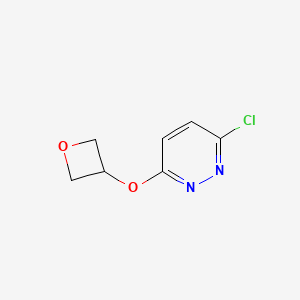
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)